molecular formula C15H21N3O3S B2364275 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1235201-88-3

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2364275
CAS No.: 1235201-88-3
M. Wt: 323.41
InChI Key: KFAIQBWVAQOGSW-UHFFFAOYSA-N
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Description

N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a hybrid molecule combining a 3,5-dimethylpyrazole moiety linked via an ethyl group to a substituted benzenesulfonamide. Such structural features are common in antimicrobial, anticancer, and anti-inflammatory agents .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-11-5-6-14(21-4)15(9-11)22(19,20)16-7-8-18-13(3)10-12(2)17-18/h5-6,9-10,16H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAIQBWVAQOGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole

Pyrazole (8.2 g, 85 mmol) is treated with 1,2-dibromoethane (18.8 g, 100 mmol) in the presence of potassium carbonate (14.5 g, 105 mmol) in acetonitrile at 80°C for 12 h. The product is isolated via filtration and recrystallization (yield: 78%).

Gabriel Synthesis of the Primary Amine

The bromoethyl intermediate (10.0 g, 42 mmol) is reacted with phthalimide (6.8 g, 46 mmol) in DMF, followed by hydrazine hydrate to cleave the phthaloyl group. The resultant 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine is obtained as a pale-yellow oil (5.9 g, 72%).

Preparation of 2-Methoxy-5-methylbenzenesulfonyl Chloride

Sulfonation of 4-methylanisole (2-methoxy-5-methyltoluene) is achieved using chlorosulfonic acid:

$$
\text{C}8\text{H}{10}\text{O} + \text{ClSO}3\text{H} \rightarrow \text{C}8\text{H}9\text{O}3\text{SCl} + \text{HCl}
$$

Procedure :
Chlorosulfonic acid (25 mL) is added dropwise to 4-methylanisole (10.0 g, 73 mmol) in dichloromethane at 0°C. The mixture is stirred at 60°C for 6 h, quenched with ice water, and extracted with DCM. The sulfonyl chloride is purified by distillation (yield: 68%).

Coupling Reaction to Form the Sulfonamide

The final step involves nucleophilic substitution between the sulfonyl chloride and ethylamine derivative:

$$
\text{C}8\text{H}9\text{O}3\text{SCl} + \text{C}7\text{H}{13}\text{N}3 \rightarrow \text{C}{15}\text{H}{21}\text{N}3\text{O}3\text{S} + \text{HCl}
$$

Optimized Conditions :

  • Solvent : Dichloromethane (10 vol).
  • Base : Diisopropylethylamine (3.0 equiv).
  • Temperature : 25–30°C.
  • Time : 16 h.

Procedure :
2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine (5.0 g, 29 mmol) and diisopropylethylamine (7.5 g, 58 mmol) are dissolved in DCM. 2-Methoxy-5-methylbenzenesulfonyl chloride (6.7 g, 29 mmol) is added portionwise. The crude product is purified via column chromatography (n-hexane/ethyl acetate, 3:1), yielding the title compound as a white solid (8.1 g, 82%).

Analytical Characterization

Spectroscopic Data

  • FT-IR (KBr) : 3270 cm⁻¹ (N–H), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.4 Hz, 1H, Ar–H), 6.95 (d, J = 8.4 Hz, 1H, Ar–H), 6.15 (s, 1H, Pyrazole-H), 4.25 (t, J = 6.8 Hz, 2H, CH₂N), 3.85 (s, 3H, OCH₃), 2.55 (t, J = 6.8 Hz, 2H, CH₂NH), 2.30 (s, 3H, Ar–CH₃), 2.10 (s, 6H, Pyrazole-CH₃).

Purity and Yield Optimization

Entry Base Solvent Time (h) Yield (%)
1 DIPEA DCM 16 82
2 Triethylamine THF 24 65
3 K₂CO₃ Acetone 48 58

Optimal conditions use DIPEA in DCM, achieving >80% yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups onto the benzene ring or the pyrazole ring .

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA .

Comparison with Similar Compounds

Pyrazole-Thiadiazole Derivatives

Compounds AR-5 and AR-6 () feature pyrazole linked to 1,3,4-thiadiazole via acetamide bridges. Key comparisons include:

Property Target Compound AR-5/AR-6 (Thiadiazole Analogs)
Melting Point Not reported AR-5: 198–200°C; AR-6: 210–212°C
Functional Groups Sulfonamide, methoxy, methyl Thiadiazole, acetamide, dimethylamino
IR Signatures N/A 1650–1670 cm⁻¹ (C=O stretch)

Key Differences : The thiadiazole core in AR-5/AR-6 may enhance thermal stability, as indicated by higher melting points. Their IR spectra suggest stronger hydrogen bonding via acetamide groups, whereas the target compound’s sulfonamide group could improve solubility .

Pyrazole-Benzenesulfonamide Hybrids

The compound in , (E)-4-(((3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide, shares a benzenesulfonamide core with the target compound but differs in the pyrazole linkage (methyleneamino vs. ethyl).

Property Target Compound Compound
Synthetic Route Not described Conventional methods (FTIR, NMR)
Bioactivity Hypothesized antimicrobial In silico diuretic activity
ADME Predictions N/A Moderate oral bioavailability

Pyrazole-Triazine Hybrids (X66)

The X66 compound () incorporates a triazine ring with pyrazole and indole groups, functioning as a TNFα-related apoptosis-inducing ligand.

Property Target Compound X66 Compound
Core Structure Benzene-sulfonamide Triazine-indole-pyrazole
Bioactivity Antimicrobial (speculative) Apoptosis induction
Applications Drug candidate Anticancer research

Antimicrobial Pyrazole Derivatives

highlights pyrazole-thiazole and pyrazole-pyridine hybrids with demonstrated antimicrobial activity. For example, N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine shows efficacy against bacterial pathogens like Staphylococcus aureus and Escherichia coli .

Property Target Compound Pyrazole-Thiazole Hybrids
Bioactivity Potential broad-spectrum Confirmed antimicrobial
Structural Edge Sulfonamide group Thiazole ring (enhanced π-stacking)

Key Differences : The sulfonamide group in the target compound may improve pharmacokinetics compared to thiazole-based analogs, though direct bioactivity data is lacking .

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its structure, synthesis, biological mechanisms, and potential therapeutic applications.

Structural Overview

The compound features a pyrazole ring , which is integral to its biological activity, combined with a benzenesulfonamide moiety. The molecular formula is C14H20N2O3SC_{14}H_{20}N_{2}O_{3}S, with a molecular weight of approximately 320.4 g/mol. The presence of methyl and methoxy substituents enhances its solubility and reactivity.

Component Structure Function
Pyrazole RingPyrazoleContributes to biological activity
BenzenesulfonamideBenzenesulfonamideEnhances solubility and reactivity

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Synthesized through cyclocondensation of 3,5-dimethyl-1H-pyrazole with appropriate precursors.
  • Ethyl Linker Attachment : Introduced via nucleophilic substitution with an ethyl halide.
  • Sulfonamide Group Introduction : Finalized by reacting the ethyl-substituted pyrazole with methanesulfonyl chloride.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole structures. For instance, pyrazole derivatives have shown effectiveness against various cancer types including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Prostate Cancer

In vitro studies demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines.

The mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to bind to enzyme active sites and inhibit their function.
  • Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest, particularly in the G0/G1 phase, which is crucial for preventing cancer cell proliferation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Cell Proliferation : In vitro experiments demonstrated a significant reduction in cell viability among treated cancer cell lines compared to controls.
  • Apoptotic Pathway Activation : Flow cytometry analysis revealed increased levels of apoptotic markers in cells treated with the compound.

Q & A

Basic: What are the critical steps for synthesizing this sulfonamide-pyrazole hybrid compound?

The synthesis typically involves sequential functionalization of the pyrazole and benzenesulfonamide moieties. Key steps include:

  • Sulfonamide formation : Reacting a substituted benzenesulfonyl chloride with a pyrazole-containing amine under basic conditions (e.g., triethylamine in dichloromethane). Temperature control (0–5°C) minimizes side reactions .
  • Heterocyclic coupling : Palladium-catalyzed cross-coupling may be required to link the pyrazole ring to the ethyl spacer. Catalyst selection (e.g., Pd(PPh₃)₄) and degassing solvents are crucial for yield optimization .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Basic: Which spectroscopic techniques are most effective for structural characterization?

  • ¹H/¹³C NMR : Assign signals for pyrazole protons (δ 6.0–7.5 ppm), sulfonamide NH (δ ~8.5 ppm, broad), and methoxy groups (δ ~3.8 ppm). Compare with computed chemical shifts using density functional theory (DFT) to resolve ambiguities .
  • IR spectroscopy : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and pyrazole C=N vibrations (~1600 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion) with <3 ppm error .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or hydrogen bonding?

  • Crystal growth : Use slow evaporation from DMSO/water mixtures. Ensure crystal size >0.2 mm for high-resolution data.
  • Refinement with SHELXL : Apply anisotropic displacement parameters for non-H atoms. Use the SQUEEZE algorithm (PLATON) to model disordered solvent .
  • Hydrogen bonding analysis : Identify interactions between sulfonamide NH and pyrazole N atoms (d(N–H···N) ~2.8–3.0 Å) to confirm intramolecular stabilization .

Advanced: How to address conflicting reactivity data in sulfonamide functionalization?

Contradictions in sulfonamide reactivity (e.g., resistance to nucleophilic substitution) may arise from steric hindrance from the 3,5-dimethylpyrazole group. Mitigation strategies:

  • Kinetic studies : Monitor reactions via in situ IR or LC-MS to identify intermediate species .
  • Computational modeling : Use DFT (B3LYP/6-31G*) to calculate activation barriers for competing pathways .

Basic: What solvents and conditions stabilize this compound in solution?

  • Storage : Dissolve in anhydrous DMSO (1–10 mM) at −20°C to prevent hydrolysis.
  • Avoid protic solvents : Methanol/water mixtures may protonate the pyrazole ring, altering reactivity .

Advanced: How to design assays for evaluating biological activity (e.g., enzyme inhibition)?

  • Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase isoforms).
  • Docking studies : Use AutoDock Vina to predict binding poses, focusing on interactions between the benzenesulfonamide group and Zn²+ in active sites .
  • Kinetic assays : Measure IC₅₀ via fluorescence-based assays (e.g., FITC-labeled substrates) under physiological pH (7.4) .

Advanced: What crystallographic challenges arise from polymorphism?

  • Polymorph screening : Use solvent-drop grinding with 6 solvents (ICH guidelines) to identify forms.
  • Thermal analysis : DSC/TGA distinguishes enantiotropic vs. monotropic transitions. Correlate with PXRD patterns to confirm stability .

Basic: How to optimize reaction yields in multi-step syntheses?

  • Stepwise monitoring : Use TLC (silica GF254) with UV/iodine visualization after each step.
  • Microwave-assisted synthesis : Reduce reaction times for heterocycle formation (e.g., 30 min at 120°C vs. 24 h conventional) .

Advanced: How does the electronic structure influence spectroscopic and reactivity profiles?

  • DFT calculations : Compute HOMO/LUMO energies (Gaussian 09, B3LYP/6-311++G**) to predict sites for electrophilic attack (e.g., pyrazole C4 position) .
  • UV-Vis spectroscopy : Compare experimental λmax (e.g., ~270 nm for π→π* transitions) with TD-DFT results to validate electronic models .

Advanced: How to resolve discrepancies in crystallographic vs. solution-phase structures?

  • Conformational analysis : Compare X-ray torsion angles with NMR NOESY data (e.g., pyrazole-ethyl spacer dihedral angles).
  • Molecular dynamics (MD) simulations : Perform 100 ns simulations in explicit solvent (e.g., TIP3P water) to assess flexibility .

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